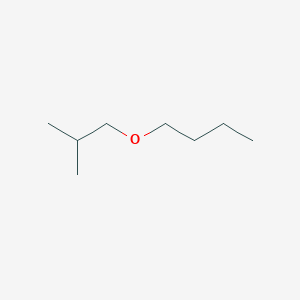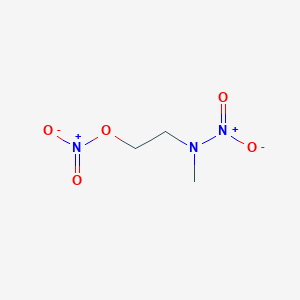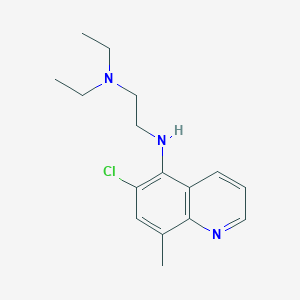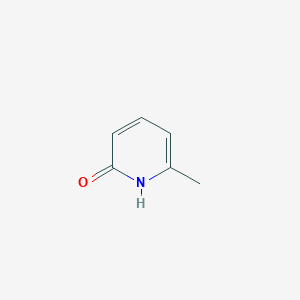![molecular formula C7H8N2O3 B103700 (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione CAS No. 16364-60-6](/img/structure/B103700.png)
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, involves several methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods typically require specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is used as a building block for synthesizing more complex molecules. Its unique structure makes it an attractive scaffold for drug discovery and development .
Biology: In biology, this compound has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . Its diverse biological activities make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, infections, and inflammatory conditions . Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of organic materials and natural products. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
Comparison: Compared to similar compounds, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione exhibits unique properties due to its specific structure. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
16364-60-6 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
Clave InChI |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
SMILES isomérico |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES canónico |
C1CC(=O)N2C1C(=O)NCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


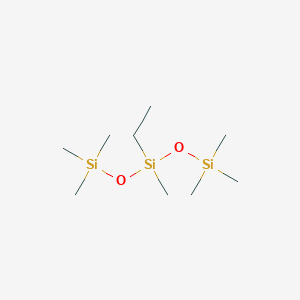

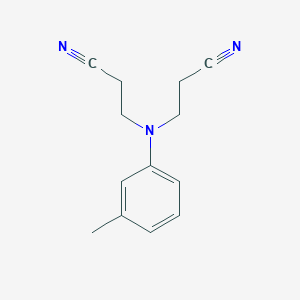
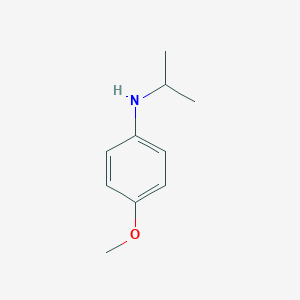
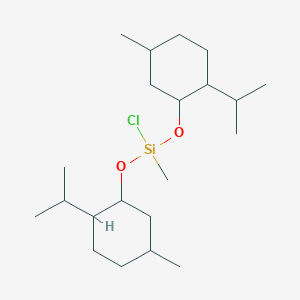
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
